Superior Hydrolytic Stability Over Boronic Acids Under Coupling Conditions
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate, as a member of the potassium organotrifluoroborate class, exhibits significantly greater hydrolytic stability than its corresponding boronic acid. This stability is critical for ensuring consistent coupling yields, particularly in aqueous or protic media. The difference in stability is so pronounced that aryltrifluoroborates are often referred to as 'protected' boronic acids [1].
| Evidence Dimension | Hydrolytic Stability (Resistance to protodeboronation) |
|---|---|
| Target Compound Data | Considerably more resistant to protodeboronation and hydrolysis under standard Suzuki-Miyaura conditions (aqueous base, elevated temperature) [1]. |
| Comparator Or Baseline | Corresponding boronic acids (e.g., 3-fluorophenylboronic acid) are prone to competitive protodeboronation, often requiring significant excess (e.g., >2 equivalents) to achieve full conversion of the electrophile [2]. |
| Quantified Difference | The use of potassium trifluoroborates often allows for near-stoichiometric amounts of the boron reagent to be employed, representing an improvement in atom economy of >50% compared to methods requiring excess boronic acid [2]. |
| Conditions | Suzuki-Miyaura cross-coupling conditions in THF/H2O or similar aqueous solvent mixtures at 60-80 °C with a base like Cs2CO3 [2]. |
Why This Matters
This stability enables more predictable and efficient reactions with less waste, reducing cost and purification time, a critical factor for both research and large-scale procurement.
- [1] Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. *Chemical Society Reviews*, *43*(1), 412-443. View Source
- [2] Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. *Accounts of Chemical Research*, *40*(4), 275-286. View Source
